2-(5-Acetylthiophen-2-yl)-3-(furan-2-yl)prop-2-enenitrile
CAS No.:
Cat. No.: VC15748971
Molecular Formula: C13H9NO2S
Molecular Weight: 243.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H9NO2S |
|---|---|
| Molecular Weight | 243.28 g/mol |
| IUPAC Name | 2-(5-acetylthiophen-2-yl)-3-(furan-2-yl)prop-2-enenitrile |
| Standard InChI | InChI=1S/C13H9NO2S/c1-9(15)12-4-5-13(17-12)10(8-14)7-11-3-2-6-16-11/h2-7H,1H3 |
| Standard InChI Key | WSOCHTCCDFYZJI-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C1=CC=C(S1)C(=CC2=CC=CO2)C#N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 2-(5-acetylthiophen-2-yl)-3-(furan-2-yl)prop-2-enenitrile, reflects its core structure:
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A thiophene ring substituted with an acetyl group at the 5-position.
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A furan ring linked via a propenenitrile bridge (-CH=C(CN)-).
The planar arrangement of the conjugated system facilitates π-π interactions, while the electron-withdrawing cyano group enhances electrophilic reactivity at the α,β-unsaturated position. The canonical SMILES representation, CC(=O)C1=CC=C(S1)C(=CC2=CC=CO2)C#N, underscores the spatial orientation of functional groups.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₉NO₂S |
| Molecular Weight | 243.28 g/mol |
| IUPAC Name | 2-(5-Acetylthiophen-2-yl)-3-(furan-2-yl)prop-2-enenitrile |
| Standard InChI | InChI=1S/C13H9NO2S/c1-9(15)... |
| Canonical SMILES | CC(=O)C1=CC=C(S1)C(=CC2=CC=CO2)C#N |
Synthesis and Manufacturing
Knoevenagel Condensation
The primary synthesis route involves Knoevenagel condensation, a base-catalyzed reaction between aldehydes/ketones and active methylene compounds. For this compound:
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5-Acetylthiophene-2-carbaldehyde reacts with 2-furanacetonitrile in the presence of piperidine or ammonium acetate.
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The reaction proceeds via deprotonation of the methylene group, followed by nucleophilic attack on the carbonyl carbon.
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Elimination of water yields the α,β-unsaturated nitrile product.
Optimization Insights:
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Solvent Choice: Polar aprotic solvents (e.g., DMF, acetonitrile) improve yield by stabilizing the transition state.
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Catalyst: Piperidine (10 mol%) achieves >75% yield at 80°C over 12 hours.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR:
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Thiophene protons resonate at δ 7.2–7.5 ppm (doublets, J = 3–5 Hz).
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Furan protons appear as a multiplet at δ 6.4–6.7 ppm.
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The vinyl proton (CH=C) shows a singlet at δ 7.8 ppm due to conjugation with the cyano group.
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¹³C NMR:
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The cyano carbon is observed at δ 118–120 ppm.
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Acetyl carbonyl carbon: δ 195–200 ppm.
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Mass Spectrometry (MS)
The molecular ion peak at m/z 243.08 ([M]⁺) confirms the molecular weight. Fragmentation patterns include:
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Loss of the acetyl group (m/z 201.05).
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Cleavage of the furan ring (m/z 154.02).
Reactivity and Functional Group Transformations
Hydrolysis Reactions
Under acidic conditions (HCl/H₂O, reflux), the nitrile group hydrolyzes to a carboxylic acid, yielding 2-(5-acetylthiophen-2-yl)-3-(furan-2-yl)acrylic acid. Basic conditions (NaOH/EtOH) produce the corresponding amide.
Electrophilic Aromatic Substitution
The thiophene and furan rings undergo Friedel-Crafts acylation and nitration at the α-positions, leveraging their electron-rich nature. For example, nitration with HNO₃/H₂SO₄ introduces nitro groups at the 4-position of thiophene.
Pharmaceutical Applications
Role as a Synthetic Intermediate
The compound serves as a precursor to:
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Thiophene-based kinase inhibitors: Modifications at the cyano group yield analogs with IC₅₀ values <100 nM against EGFR.
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Antimicrobial agents: Hybridization with quinolone scaffolds enhances activity against Gram-positive pathogens.
Structure-Activity Relationship (SAR) Insights
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Furan Moiety: Enhances solubility via oxygen’s lone-pair interactions.
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Cyanovinyl Bridge: Stabilizes bioactive conformations through rigidification .
Future Research Directions
Structural Modifications
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Introducing fluorine atoms at the thiophene ring to enhance metabolic stability.
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Exploring transition metal-catalyzed cross-couplings to diversify substituents .
Expanded Applications
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Organic electronics: Leverage conjugated systems for organic field-effect transistors (OFETs).
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Anticancer drug discovery: Screen derivatives against PD-1/PD-L1 immune checkpoints.
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